Uridine 5'-Tetraphosphate Pentasodium Salt is a synthetic nucleotide compound derived from uridine, a nucleoside that plays a crucial role in various biological processes. This compound is classified as a nucleotide and is particularly noted for its therapeutic applications. It is recognized for its stability and solubility, making it suitable for pharmaceutical formulations. The compound's structure consists of a uridine moiety linked to a tetraphosphate group, which contributes to its biological activity.
Uridine 5'-Tetraphosphate Pentasodium Salt can be synthesized from uridine and phosphate sources through various phosphorylation methods. It falls under the category of dinucleotides and is specifically classified as a nucleotide triphosphate derivative. Its chemical formula is with a molecular weight of approximately 588.12 g/mol .
The synthesis of Uridine 5'-Tetraphosphate Pentasodium Salt typically involves the phosphorylation of uridine using phosphorylating agents such as phosphorus oxychloride in the presence of bases like pyridine. The general synthetic route includes:
The synthesis can be optimized for large-scale production using automated reactors and continuous flow systems, which significantly enhance efficiency and reduce synthesis time to less than three days .
Uridine 5'-Tetraphosphate Pentasodium Salt features a complex molecular structure characterized by:
Uridine 5'-Tetraphosphate Pentasodium Salt can undergo several significant chemical reactions:
The mechanism of action for Uridine 5'-Tetraphosphate Pentasodium Salt primarily involves its role as a signaling molecule in cellular processes:
Research indicates that Uridine 5'-Tetraphosphate Pentasodium Salt can enhance mucosal hydration and improve respiratory function in patients with chronic respiratory diseases .
Uridine 5'-Tetraphosphate Pentasodium Salt has several scientific uses:
Traditional synthesis of uridine 5'-tetraphosphate (U2P4) relies on P-centered electrophiles in anhydrous conditions. Phosphorus oxychloride (POCl₃) activates uridine nucleotides in pyridine-based solvents, forming unstable phosphodichloridate intermediates. Subsequent quenching with pyrophosphate yields U2P4, but requires 5-day reaction times at 30°C with poor yields (≤20%) and significant side-product formation [3] [7]. Tributylamine or triethylamine serves as acid scavengers, yet hydrolysis sensitivity necessitates rigorous moisture control. The stoichiometric reagent consumption and low atom economy further limit scalability.
Modern strategies employ organocatalysts like 4,5-dicyanoimidazole (DCI) to activate P(V)-N bonds, enabling efficient in situ UTP regeneration. This method couples uridine phosphorylation with GTP-regeneration systems using acetate kinase (ACK), achieving 97% conversion of uridine to UMP within hours [5]. Engineered Escherichia coli expressing uridine-cytidine kinase (UCK) and ACK permits single-reactor synthesis, where GTP transfers phosphate to uridine while acetyl phosphate regenerates GTP. The DCI system enhances selectivity for tetraphosphate elongation, reducing oligomerization byproducts by 40% compared to POCl₃ methods [8].
Table 1: Performance Comparison of Phosphorylation Strategies
Method | Catalyst/Reagent | Reaction Time | Yield (%) | Key Limitation |
---|---|---|---|---|
Traditional | POCl₃/Pyridine | 5 days | ≤20 | Hydrolysis sensitivity |
Enzymatic | UCK/ACK | 4 hours | 97 | Enzyme cost |
Organocatalytic | DCI/GTP-regeneration | 8 hours | 85 | Purification complexity |
Ion exchange chromatography remains critical for separating U2P4 from shorter-chain nucleotides (UMP, UDP, UTP). DEAE-cellulose columns with linear ammonium bicarbonate gradients (0.06–0.25 M, pH 8.6) resolve U2P4 eluting at 0.17–0.19 M [3]. Sephadex G-10 size-exclusion matrices further separate tetraphosphates based on hydrodynamic radius, achieving >95% purity. Process-scale optimization requires dynamic binding capacity adjustments: DEAE-cellulose accommodates 15 mg U2P4/mL resin, while Sephadex G-25 handles 50 mg/mL [5].
Tetrasodium U2P4 precipitates in ethanol/water (4:1 v/v) at 4°C, yielding crystalline solids with ≤0.5% solvent residues. Ammonium salt forms require lyophilization after bicarbonate removal, but sodium salts tolerate direct crystallization from methanol/acetone mixtures. Critical parameters:
Table 2: Purification Efficiency of Chromatographic vs. Crystallization Methods
Method | Purity (%) | Recovery (%) | Time (h) | Scale Suitability |
---|---|---|---|---|
DEAE-cellulose | 95 | 85 | 12 | Lab-scale |
Sephadex G-25 | 98 | 90 | 6 | Pilot-scale |
Ethanol precipitation | 99 | 80 | 2 | Industrial-scale |
Pentasodium salt synthesis involves cation exchange of crude U2P4 (typically isolated as ammonium salt) through Nafion® NR50 sodium-form membranes. Titration with NaOH to pH 9.0–10.0 displaces NH₄⁺, followed by nanofiltration to remove Na⁺ ions exceeding stoichiometry. The process achieves >99% Na⁺ incorporation, confirmed by atomic emission spectroscopy. Lyophilization yields anhydrous U2P4·5Na⁺ with <100 ppm residual ammonium [1] [4].
Accelerated stability studies (40°C/75% RH, 6 months) reveal sodium salts resist hydrolysis 3-fold longer than ammonium forms. Key degradation pathways:
Traditional batch reactors face heat dissipation issues during exothermic phosphorylation (ΔT = 50°C). Continuous-flow microreactors with immobilized UCK/ACK achieve steady-state U2P4 synthesis at 2 kg/day:
Phosphoropiperidate reagents enable anhydride coupling without moisture-sensitive chloridates. However, piperidine byproducts form gels at >50 mM concentrations, fouling reactors. Solutions include:
Table 3: Large-Scale Production Metrics for U2P4 Synthesis
Parameter | Batch Reactor | Continuous Flow | Improvement |
---|---|---|---|
Throughput | 0.1 kg/day | 2 kg/day | 20x |
Uridine concentration | 30 mM | 100 mM | 3.3x |
Byproduct formation | 15% | 4% | 73% reduction |
Operational cost | $1,200/kg | $280/kg | 77% reduction |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2